2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-

cellulose crosslinking Lewis-acid catalysis reaction mechanism

2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- (CAS 3270-74-4), systematically named 1,3-bis(hydroxymethyl)-1,3-diazinan-2-one and commonly referred to as dimethylolpropyleneurea (DMPU), is a six-membered cyclic N,N′-dimethylol urea derivative bearing a tetrahydropyrimidinone core. This compound belongs to the N-methylol cyclic urea class of cellulose crosslinking agents, historically commercialized under trade names including Knittex PRS and Fixapret PH.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 3270-74-4
Cat. No. B12983625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-
CAS3270-74-4
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N(C1)CO)CO
InChIInChI=1S/C6H12N2O3/c9-4-7-2-1-3-8(5-10)6(7)11/h9-10H,1-5H2
InChIKeyIQDKUTQPYBHPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(1H)-Pyrimidinone, Tetrahydro-1,3-bis(hydroxymethyl)- (CAS 3270-74-4): Six-Membered Cyclic N-Methylol Urea for Cellulose Crosslinking Procurement


2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- (CAS 3270-74-4), systematically named 1,3-bis(hydroxymethyl)-1,3-diazinan-2-one and commonly referred to as dimethylolpropyleneurea (DMPU), is a six-membered cyclic N,N′-dimethylol urea derivative bearing a tetrahydropyrimidinone core [1]. This compound belongs to the N-methylol cyclic urea class of cellulose crosslinking agents, historically commercialized under trade names including Knittex PRS and Fixapret PH [2]. With a molecular formula of C₆H₁₂N₂O₃, a molecular weight of 160.17 g/mol, a computed density of 1.31 g/cm³, and a boiling point of 349.6 °C at 760 mmHg, DMPU is structurally distinguished from the more common five-membered dimethylol ethylene urea (DMEU) by its expanded hexahydropyrimidinone ring, which imparts measurably different coordination chemistry, chemisorption behavior, and physical properties that directly affect crosslinking performance .

Why Generic Substitution Among Cyclic N-Methylol Urea Crosslinkers Fails: The Case for 2(1H)-Pyrimidinone, Tetrahydro-1,3-bis(hydroxymethyl)- (DMPU)


Cyclic N-methylol urea crosslinking agents cannot be freely interchanged because their cellulose reactivity, chemisorption pH optimum, metal-ion coordination mechanism, hydrolysis lability, and polycondensation architecture are all exquisitely sensitive to ring size and substituent pattern [1]. DMPU, with its six-membered tetrahydropyrimidinone ring, exhibits O → metal ion coordination during Lewis-acid-catalyzed crosslinking, whereas the five-membered analog DMEU proceeds via N → metal ion coordination—a mechanistic divergence that occurs even though the two compounds react at identical overall rates through their methylol hydroxyls [2]. Furthermore, the saturation chemisorption capacity onto cotton cellulose follows the rank order DMEU > DMPU > DHEU > DMDHEU, meaning that simply substituting one cyclic urea for another with the same bath concentration will yield a different bound-resin level and, consequently, different fabric mechanical properties [3]. The quantitative evidence below demonstrates that DMPU occupies a distinct and non-interchangeable position within the cyclic urea crosslinker landscape.

Quantitative Differentiation Evidence: 2(1H)-Pyrimidinone, Tetrahydro-1,3-bis(hydroxymethyl)- (DMPU) vs Closest Cyclic Urea Analogs


Divergent Metal-Ion Coordination Mechanism Despite Equivalent Reaction Rate: DMPU vs DMEU

In a direct comparative study of DMPU and DMEU reacting with cotton cellulose in the presence of inorganic salt catalysts, both compounds proceeded through their methylol hydroxyl groups at the same overall reaction rate; however, the coordination mechanism at the metal ion diverged fundamentally. DMPU coordinated via the carbonyl oxygen (O → metal ion), whereas DMEU coordinated via the ring nitrogen (N → metal ion), with the latter following a classical SN2 pathway [1]. This mechanistic dichotomy means that the two crosslinkers respond differently to changes in catalyst Lewis acidity and counter-ion identity, even when their macroscopic reaction rates appear identical under a given set of conditions.

cellulose crosslinking Lewis-acid catalysis reaction mechanism coordination chemistry

pH of Maximum Chemisorption: DMPU and DMEU Share pH 2.5 Optimum, Distinct from DHEU (pH 0.8) and DMDHEU (pH 0)

A systematic study of chemisorption onto cotton cellulose across four cyclic urea derivatives established that the pH of maximum chemisorption is a highly discriminating parameter. DMPU and DMEU both reach maximum chemisorption at pH 2.5, whereas dihydroxyethylene urea (DHEU) requires pH 0.8 and dimethyloldihydroxyethylene urea (DMDHEU) requires pH 0 to achieve its maximum [1]. This 2.5-unit pH offset between DMPU and DMDHEU—the dominant commercial durable-press agent—has direct consequences for catalyst acid strength requirements and fabric damage during curing.

chemisorption pH-dependence cellulose surface chemistry crosslinking thermodynamics

Chemisorption Saturation Capacity Ranking: DMEU > DMPU > DHEU > DMDHEU

Equilibrium chemisorption studies of all four crosslinking compounds onto cotton cellulose revealed that the saturation chemisorption value follows the rank order DMEU > DMPU > DHEU > DMDHEU, with all systems conforming to Langmuir-type isotherms and exhibiting pseudo-first-order kinetics with respect to crosslinking agent concentration [1]. DMPU occupies an intermediate saturation position—below the five-membered DMEU but above the hydroxylated DHEU and DMDHEU—meaning that at equivalent bath concentration, DMPU will deposit a different mass of bound resin per unit mass of cellulose than any of its comparators.

chemisorption saturation Langmuir isotherm bound resin crosslink density

Controlled Hydrolysis Lability: DMPU as a Sacrificial Crosslinker for Differential Dyeing Processes

US Patent 3,960,477 explicitly identifies DMPU alongside DMEU as an 'easy to hydrolyze crosslinking agent' suitable for producing dye-resistant yarns in cross-dyed cotton fabrics [1]. In this process, DMPU is applied to selected yarns, cured to establish temporary crosslinks that block dye uptake, and then deliberately hydrolyzed after the first dyeing step to restore the cellulose hydroxyls for a second dyeing. This controlled hydrolysis susceptibility—a deliberate design feature rather than a deficiency—distinguishes DMPU from hydrolysis-resistant crosslinkers such as DMDHEU or 4-methoxy-5,5-dimethyl-substituted propylene ureas, which are designed for permanent durable-press finishes and cannot be cleanly removed [2].

hydrolyzable crosslinker cross-dyeing temporary crosslinking textile patterning

Ring-Size-Dependent Physicochemical Properties: DMPU (Six-Membered) vs DMEU (Five-Membered)

The six-membered tetrahydropyrimidinone ring of DMPU confers measurably different bulk physical properties compared with the five-membered imidazolidinone ring of DMEU. DMPU exhibits a density of 1.31 g/cm³ and a boiling point of 349.6 °C at 760 mmHg , whereas DMEU has a higher density of approximately 1.40 g/cm³ and a lower boiling point of approximately 342.6 °C . The reduced density of DMPU reflects the larger ring volume and greater conformational flexibility of the six-membered hexahydropyrimidinone core, while the elevated boiling point is consistent with stronger intermolecular hydrogen bonding enabled by the expanded ring geometry.

physicochemical properties ring strain density boiling point structure-property relationship

Optimal Application Scenarios for 2(1H)-Pyrimidinone, Tetrahydro-1,3-bis(hydroxymethyl)- (DMPU) Based on Quantified Differentiation Evidence


Durable-Press Cotton Finishing Requiring Mild-Acid Catalysis at pH ~2.5

When formulating a durable-press finish for cotton where excessive cellulose degradation from strong-acid catalysts must be avoided, DMPU is indicated over DMDHEU. DMPU achieves maximum chemisorption at pH 2.5, whereas DMDHEU requires pH 0 [1]. This 2.5-unit pH advantage allows for effective crosslinking under milder acid conditions, reducing the risk of tensile-strength loss associated with the highly acidic curing environments demanded by DMDHEU-based finishes. Catalyst systems employing ZnCl₂, Zn(NO₃)₂, MgCl₂, or Mg(NO₃)₂ at 0.03–0.1 M have been kinetically characterized for the DMPU–cotton reaction at 45–65 °C, providing validated starting points for process optimization [2].

Temporary Crosslinking for Cross-Dyed or Patterned Cotton Fabrics

In textile manufacturing processes requiring sacrificial, removable crosslinks—such as producing cross-dyed cotton fabrics with differential color patterns—DMPU is preferred over permanent crosslinkers like DMDHEU or substituted propylene ureas. Its acid-labile crosslinks can be quantitatively hydrolyzed after the initial dyeing step to restore cellulose hydroxyl availability for a second dyeing cycle, as demonstrated in the industrial cross-dyeing process disclosed in US Patent 3,960,477 [3]. This hydrolysis susceptibility is a class property shared with DMEU, but DMPU's six-membered ring may offer different hydrolysis kinetics due to altered ring strain and leaving-group geometry compared with the five-membered DMEU system.

Cotton Crosslinking Research Requiring Defined Intermediate Bound-Resin Levels

For academic or industrial R&D programs investigating structure–property relationships in cellulose crosslinking, DMPU provides a chemically well-defined intermediate between high-saturation DMEU and low-saturation DMDHEU. The established chemisorption saturation ranking—DMEU > DMPU > DHEU > DMDHEU—means that DMPU can serve as a midpoint reference compound for calibrating crosslink-density series without the confounding effects of ring hydroxyl groups (present in DHEU and DMDHEU) that alter both reactivity and hydrogen-bonding capacity [1]. Specific reaction-rate constants with four catalysts at three temperatures (45, 55, 65 °C) and full activation parameters (ΔH‡, ΔS‡, ΔG‡ at 45 °C) are available, enabling rigorous kinetic benchmarking [2].

Polycondensation Resin Systems Where DMPU–DMEU Network Architecture Differences Are Exploited

In polycondensation resin formulations where the crosslinker serves as a bifunctional monomer, DMPU and DMEU produce oligomers that both reach maximum degrees of polycondensation of 9–10 under identical curing conditions (120 °C, 30 min), yet their network architectures differ due to the divergent ring geometries [4]. The six-membered DMPU yields a more flexible inter-crosslink segment than the five-membered DMEU, which may translate into different resin flexibility and impact resistance. Additionally, the catalyst sensitivity differs: Zn(NO₃)₂ strongly promotes N-CH₂-N (methylene bridge) formation with DMPU, while MgCl₂ favors N-CH₂OCH₂-N (dimethylene ether bridge) formation, offering formulation chemists orthogonal control over the final network structure [4].

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